N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
Description
This compound is a structurally complex molecule featuring a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl), a 3-methylpyrazole carbamoyl group, and a 3,4-dimethoxyphenethyl side chain. The pyrazole moiety may enhance binding specificity, while the dimethoxyphenyl group could influence solubility and bioavailability .
Properties
Molecular Formula |
C27H30N6O6 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C27H30N6O6/c1-17-14-23(31-30-17)29-25(35)16-33-20-7-5-4-6-19(20)26(36)32(27(33)37)13-11-24(34)28-12-10-18-8-9-21(38-2)22(15-18)39-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,34)(H2,29,30,31,35) |
InChI Key |
KTDQPKYLJMTFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the pyrazole moiety and the dimethoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline or pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Scaffold Influence: The tetrahydroquinazolinone core in the target compound distinguishes it from analogs like pyranopyrazoles (e.g., 11b) or thiophene-pyrazoles (e.g., 7a). Quinazolinones are associated with stronger DNA-binding affinity due to planar aromatic systems , whereas pyranopyrazoles exhibit better solubility due to polar carboxylate groups . Thiadiazole analogs (e.g., ) prioritize sulfur-based interactions, enhancing antifungal activity but reducing CNS penetration compared to the target compound’s dimethoxyphenethyl group.
Functional Group Contributions: The 3-methylpyrazole carbamoyl group in the target compound may improve metabolic stability compared to unsubstituted pyrazoles (e.g., 7a, 11b), which are prone to rapid oxidation .
Bioactivity Trends: Pyrazole-carbamoyl derivatives (target compound, 7a, 11b) consistently show enzyme inhibition (kinases, viral proteases), while thiadiazole analogs () focus on membrane disruption (antifungal). The target compound’s lack of a cyano group (cf. 7a, 11b) may reduce cytotoxicity but could limit electrophilic interactions with target proteins .
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to 7a and 11b, involving 1,4-dioxane and triethylamine-mediated coupling . However, the quinazolinone core may require additional oxidation steps, increasing synthesis complexity.
- Data Gaps: No direct bioactivity data exists for the target compound. Predictions are extrapolated from structural analogs, such as quinazolinones with IC₅₀ values of 0.5–5 μM in kinase assays .
- Contradictions : While dimethoxyphenyl groups generally enhance solubility, some analogs (e.g., ) show reduced aqueous stability due to methoxy hydrolysis under acidic conditions.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C19H23N3O5
- Molecular Weight : 389.40 g/mol
- CAS Number : 102011-15-4
The compound exhibits a multi-faceted mechanism of action that includes:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating signaling pathways related to inflammation and immune responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:
- Anti-Tubercular Activity : Related compounds have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives . While specific data for the target compound is limited, its structural similarities suggest potential efficacy.
Cytotoxicity and Safety Profile
Safety evaluations are crucial for any therapeutic candidate. Preliminary cytotoxicity tests on human cell lines (e.g., HEK-293) indicate that compounds with similar structures tend to exhibit low toxicity . Further studies are required to confirm the safety profile of this compound.
Case Study 1: Anti-Virulence Therapeutics
A study highlighted the role of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-propanamide in targeting virulence factors produced by pathogenic bacteria. These compounds demonstrated the ability to inhibit toxin activity effectively .
Case Study 2: Inhibition of Pyrazinamide Resistance
Research on pyrazinamide derivatives has shown that modifications can enhance activity against resistant strains of Mycobacterium tuberculosis. The structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-propanamide suggests it could be developed as a novel anti-tubercular agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
